Fluorescent red 630
Description
Contextualization of Advanced Fluorescent Probes in Contemporary Scientific Research
Fluorescent probes have become indispensable tools in modern scientific research, revolutionizing fields ranging from molecular biology and cell imaging to diagnostics and materials science merkel.co.ilmdpi.comnih.gov. These compounds, which absorb light at one wavelength and emit it at a longer wavelength, offer unparalleled sensitivity, specificity, and the ability to visualize dynamic biological processes in real-time with high spatial and temporal resolution nih.govevidentscientific.com. The development of advanced fluorescent probes has enabled researchers to delve deeper into cellular mechanisms, track molecular interactions, and identify disease biomarkers with unprecedented clarity nih.govrsc.org. Their versatility allows for applications such as labeling biomolecules, monitoring cellular environments, and facilitating high-resolution imaging techniques, thereby driving significant advancements across numerous scientific disciplines merkel.co.ilmdpi.comjk-sci.com.
Evolution and Academic Significance of Long-Wavelength Emitting Fluorophores in Research Methodologies
Historically, fluorescent dyes emitting in the blue and green regions of the spectrum were predominant. However, contemporary research has increasingly focused on long-wavelength emitting fluorophores, particularly those in the red and near-infrared (NIR) spectrum (typically >630 nm) rsc.orgresearchgate.netacs.org. This shift is driven by several critical advantages. Biological tissues exhibit significantly lower autofluorescence in the red and NIR regions compared to shorter wavelengths, leading to reduced background noise and improved signal-to-background ratios rsc.orgresearchgate.netacs.org. Furthermore, longer wavelengths penetrate biological tissues more effectively, enabling deeper imaging depths and facilitating in vivo studies with less light scattering and photodamage rsc.orgresearchgate.netresearchgate.net. The academic significance of these long-wavelength fluorophores lies in their capacity to overcome the limitations of conventional probes, opening new avenues for studying complex biological systems and disease mechanisms that were previously inaccessible rsc.orgrsc.orgbohrium.com.
Overview of Fluorescent Red 630's Role and Emerging Applications in Diverse Academic Disciplines
This compound is a synthetic fluorescent dye characterized by its absorption in the red spectrum, making it suitable for excitation by common red lasers such as He/Ne (633 nm) and diode lasers (635–650 nm) sigmaaldrich.complos.org. Chemically, it is described as a bridged hemicyanine dye sigmaaldrich.com. Its molecular formula is C₃₆H₄₆N₂O₆S, with a molecular weight of 634.82, and it is identified by CAS Number 375396-02-4 scbt.com. In terms of its photophysical properties, this compound exhibits a relatively low fluorescence quantum yield when dissolved in aqueous media. However, this property can be significantly enhanced, potentially by an order of magnitude, upon conjugation to a target molecule or biomolecule, accompanied by a drastic increase in fluorescence lifetime sigmaaldrich.com. This characteristic suggests its utility in applications where signal amplification upon binding is beneficial.
The dye's high lipophilicity, indicated by a high LogP value, suggests a propensity for interaction with lipid environments, aligning with potential applications in lipid staining and imaging of lipid-rich structures vulcanchem.com. As a stable near-infrared fluorescent marker dye, this compound is positioned for use in various research contexts where a reliable red-emitting signal is required scbt.com. While specific detailed research findings directly attributing novel discoveries solely to this compound are not extensively detailed in the provided search snippets, its spectral characteristics and functional properties position it as a valuable tool for applications in fluorescence microscopy, labeling of biomolecules, and potentially in FRET (Förster Resonance Energy Transfer) studies, similar to other red-emitting dyes acs.orgaxispharm.com.
Scope and Structure of the Comprehensive Research Review
This review aims to provide a detailed examination of this compound, focusing on its chemical and photophysical properties, and exploring its established and potential applications within diverse academic disciplines. The article will adhere strictly to the outlined structure, presenting a scientifically accurate and informative overview of this red-emitting fluorophore. The subsequent sections will delve into the specific properties and applications, supported by data where available, to offer a comprehensive understanding of this compound's contribution to scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E,3E)-3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKYHHWGYBOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421735 | |
| Record name | Fluorescent red 630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375395-99-6 | |
| Record name | Fluorescent red 630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Structural Engineering of Fluorescent Red 630 Analogs
Foundational and Evolving Synthetic Strategies for Fluorescent Red 630 Core Structures
The synthesis of hemicyanine dyes, including those related to this compound, commonly relies on condensation reactions. A foundational approach involves the Knoevenagel condensation, a versatile method for forming carbon-carbon double bonds, which is frequently employed to construct the polymethine bridge characteristic of hemicyanine dyes rsc.orggoogle.comnih.govkoreascience.krtsijournals.com. This typically involves reacting a heterocyclic quaternary ammonium (B1175870) salt with an activated methyl group with an aldehyde derivative.
For instance, the synthesis of hemicyanine dyes often begins with the preparation of a quaternary ammonium salt, such as an indolenium or benzothiazolium salt, which is then condensed with an appropriate aldehyde. A common route involves the condensation of a methyl-substituted heterocyclic salt (e.g., 2-methylbenzothiazolium salt) with an aldehyde (e.g., 4-thiomorpholinobenzaldehyde) in the presence of a base like piperidine, often in a solvent mixture such as ethanol (B145695) and ethyl acetate (B1210297). This reaction can yield the desired hemicyanine dye with good purity and yield mdpi.com.
Evolving synthetic strategies aim to introduce specific structural modifications for enhanced properties. For example, incorporating silicon into the hemicyanine framework has been explored to red-shift absorption and emission into the Short-Wave Infrared (SWIR) window, utilizing organolithium chemistry followed by vinylogous aldol (B89426) and Knoevenagel condensations nih.govchemrxiv.org. Furthermore, the synthesis of coumarin-based hemicyanines involves a three-step process, starting with the condensation of a coumarin (B35378) precursor with a cyanomethyl anion, followed by reduction and further functionalization nih.gov. These advanced methods highlight the continuous development in accessing diverse hemicyanine structures with tailored photophysical properties.
Precision Synthesis for Regioselective Isomer Control and Stereochemical Influence on Photophysics
Regioselectivity is a critical aspect in the synthesis of hemicyanine dyes, particularly when dealing with nucleophilic additions or when specific substitution patterns are desired to influence photophysical properties. In reactions involving electrophilic hemicyanine dyes, nucleophiles can potentially attack at multiple sites. For example, studies on thiolate addition to hemicyanine dyes bearing benzothiazolium (Btz) or indolium (Ind) acceptors have shown a preference for thiolate attachment at the C4-site, leading to enamine adducts, with no evidence of attachment at the more electrophilic C2-position acs.org. The choice of acceptor moiety (e.g., Btz vs. Ind) can influence the regioselectivity and reactivity towards nucleophiles, with Btz generally showing greater selectivity for thiolate addition acs.org.
While stereochemistry is not typically a primary determinant of photophysical properties in the basic hemicyanine chromophore itself, the geometry of the polymethine chain (e.g., E vs. Z isomers) can influence spectral characteristics. However, most synthetic routes are designed to favor the more stable E isomer. The precise control over substituent placement through regioselective synthesis is paramount for tuning absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, thereby optimizing the dye for specific applications.
Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity in Research Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of hemicyanine dyes. Factors such as solvent choice, reaction temperature, time, and catalyst selection play significant roles. For instance, in the Knoevenagel condensation step, refluxing in acetic anhydride (B1165640) for a short period (e.g., 5-10 minutes) has been employed to yield hemicyanine dyes koreascience.kr. The choice of solvent can also impact the outcome; for example, using a mixture of ethanol and ethyl acetate in a 3:1 ratio for the condensation of benzothiazolium salts with aldehydes has been shown to improve yields and purity by reducing the solubility of the product, allowing for isolation as a methyl sulfate (B86663) salt mdpi.com.
Purification methods are equally important. Column chromatography, often using silica (B1680970) gel with solvent gradients (e.g., dichloromethane/methanol mixtures), is a common technique for isolating and purifying hemicyanine dyes google.comkoreascience.krsci-hub.se. For water-soluble derivatives, techniques like washing with specific solvents or precipitation from aqueous solutions followed by drying can be employed mdpi.comsci-hub.se. The use of specific counterions, such as iodide or methyl sulfate, can also influence the ease of isolation and purification mdpi.com.
Rational Design and Derivatization Approaches for Functionalized this compound Probes
The rational design of hemicyanine dyes involves tailoring their structure to impart specific functionalities, enabling their use as probes for various applications. This often involves introducing reactive groups for bioconjugation, moieties for non-covalent interactions, or environmentally responsive elements.
Strategies for Covalent Bioconjugation and Chemoselective Labeling
Covalent bioconjugation is a key strategy for attaching hemicyanine dyes to biomolecules, such as proteins, antibodies, or nucleic acids. This is typically achieved by incorporating reactive functional groups into the dye structure. For example, succinimidyl ester (NHS ester) derivatives are commonly used for labeling amine groups on biomolecules koreascience.kr. The synthesis of such reactive probes involves modifying the dye with a linker containing the NHS ester functionality. For instance, the preparation of the NHS ester of OB 11 (DY-630) is achieved by reacting the dye with N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) google.com.
Another approach involves introducing alkyne or azide (B81097) functionalities, which can then participate in highly efficient and chemoselective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) sci-hub.seresearchgate.netrsc.orgchemrxiv.org. These reactions are performed under mild, often aqueous conditions, making them ideal for labeling sensitive biomolecules. Water-soluble hemicyanine dyes functionalized with terminal alkynes have been synthesized for bioconjugation via click chemistry sci-hub.seresearchgate.net.
Non-Covalent Functionalization for Supramolecular Assemblies and Controlled Interactions
Non-covalent interactions offer alternative strategies for utilizing hemicyanine dyes in supramolecular assemblies or for probing biological environments. Hemicyanine dyes can interact with biomolecules like bovine serum albumin (BSA) through non-covalent forces, which can be studied using spectral methods nih.gov. The binding of certain hemicyanine dyes to biomolecules can lead to changes in their photophysical properties, such as enhanced fluorescence, which can be exploited for sensing applications nih.gov.
Furthermore, hemicyanine dyes can be incorporated into supramolecular structures, such as nanoparticles or hydrogels, to control their properties and delivery. For example, DY-630 maleimide (B117702) has been used to internally label thiol-functionalized core-shell microspheres, creating fluorescently labeled particles for cellular delivery nih.govplos.org. The hydrophobic units of hemicyanines can also interact with host molecules like cyclodextrins (CB acs.org) to form supramolecular assemblies, allowing for the regulation of their antimicrobial activity mdpi.com.
Incorporation of Environmentally Responsive Moieties and Chemical Handles
The incorporation of specific functional groups allows hemicyanine dyes to act as environmentally responsive probes, changing their fluorescence properties in response to changes in their microenvironment. For instance, pH-sensitive hemicyanine dyes often feature a phenolic hydroxyl group that can undergo protonation or deprotonation, leading to a ratiometric fluorescence response mdpi.comnih.govresearchgate.netdntb.gov.ua. These probes can be designed to localize in specific cellular compartments, such as mitochondria, to monitor pH dynamics nih.gov.
Other responsive moieties can be integrated to detect reactive oxygen species (ROS), reactive nitrogen species (RNS), or specific analytes. For example, boronic acid ester groups can be incorporated into hemicyanine dyes to create probes that are sensitive to hydrogen peroxide (H₂O₂) mdpi.com. Upon reaction with H₂O₂, the boronic ester is cleaved, releasing a strong NIR fluorescence. Similarly, hemicyanine-based probes have been developed for the detection of cyanide ions (CN⁻) through nucleophilic addition reactions that disrupt intramolecular charge transfer (ICT) mdpi.com. The design of such probes involves carefully selecting responsive groups and understanding their interaction with the hemicyanine fluorophore to achieve selective and sensitive detection.
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
The synthesis of fluorescent dyes, including those referred to as "this compound," has traditionally involved methods that may utilize harsh reagents, significant amounts of organic solvents, and generate considerable waste. In line with the growing imperative for sustainable chemical production, research has increasingly focused on developing greener synthetic methodologies. These approaches aim to minimize environmental impact by employing principles such as reducing waste, using safer solvents and reagents, increasing energy efficiency, and utilizing catalytic methods.
Green Synthesis Methodologies
Several green chemistry techniques have been explored and applied to the synthesis of fluorescent dyes, which can be relevant to the production of compounds described as "this compound" or their analogs. These include:
Solvent-Free Reactions: Eliminating or drastically reducing the use of organic solvents is a cornerstone of green chemistry. Solvent-free conditions, often facilitated by microwave or ultrasound irradiation, can lead to faster reaction times, higher yields, and reduced waste. For instance, the synthesis of hemicyanine dyes has been successfully achieved under solvent-free microwave irradiation, yielding products in high yields within minutes. researchgate.net
Microwave and Ultrasound Irradiation: These energy-efficient techniques can significantly accelerate reaction rates and improve yields compared to conventional heating methods. Microwave irradiation, in particular, can generate heat rapidly through molecular rotation, leading to shorter reaction times and often enabling solvent-free conditions. bohrium.comnih.gov Ultrasound irradiation can also enhance reaction kinetics, improve product purity, and reduce energy consumption. nih.govmdpi.comresearchgate.net These methods have been applied to the synthesis of various heterocyclic compounds, including those with potential fluorescent properties. nih.govnih.govmdpi.commdpi.com
Catalysis: The use of efficient and recyclable catalysts can promote reactions under milder conditions, improve atom economy, and reduce the need for stoichiometric amounts of hazardous reagents. Eco-friendly catalysts, such as ionic liquids or heterogeneous catalysts, are being investigated for dye synthesis. For example, ZrCl₄ and NH₄H₂PO₄/SiO₂ have been used as catalysts in ultrasound-assisted synthesis of xanthene derivatives, yielding good to excellent results. nih.gov
Renewable Feedstocks and Bio-based Approaches: Utilizing renewable resources as starting materials or employing bio-inspired synthesis routes aligns with sustainability goals. While direct application to "this compound" synthesis might be nascent, research into bio-based dyes and the use of biomolecules (like proteins or DNA) as templates or reducing agents for nanomaterials highlights this direction. bohrium.comsemanticscholar.org
Case Studies and Research Findings
Research into the synthesis of dye classes relevant to "this compound" has demonstrated the efficacy of green chemistry principles:
Hemicyanine Dyes: A study reported the microwave-assisted, solvent-free synthesis of hemicyanine dyes, achieving high yields (87-93%) in very short reaction times (2-5 minutes). researchgate.net This method is highlighted as an attractive and environmentally friendly pathway. Another approach for hemicyanine synthesis involves condensation reactions, which can be optimized for efficiency. researchgate.net
BODIPY Dyes: The synthesis of BODIPY dyes, known for their excellent fluorescence properties, has also seen green chemistry advancements. Methods focusing on water-soluble BODIPY dyes are being developed, emphasizing water as a sustainable medium. rsc.org Furthermore, research into carborane-BODIPY dyes, synthesized via Pd-catalyzed Heck coupling, demonstrates efficient synthesis routes that enhance boron content and tune photophysical properties. icmab.es While specific green synthesis routes for dyes marketed precisely as "this compound" are not exhaustively detailed in the provided search results, the principles applied to related red-fluorescent BODIPY and hemicyanine structures are directly transferable.
Data Table: Green Synthesis Metrics for Related Fluorescent Dyes
The following table summarizes findings from studies employing green chemistry principles in the synthesis of dye classes relevant to "this compound," illustrating improvements in efficiency and environmental impact.
| Dye Class / Method | Key Green Aspect | Reaction Conditions | Yield (%) | Reaction Time | Solvent Used | Reference |
| Hemicyanine Dyes | Solvent-free, Microwave assisted | Microwave irradiation, Piperidine catalyst | 87-93 | 2-5 min | None | researchgate.net |
| Xanthene Derivatives | Ultrasound assisted, Eco-catalyst | Ultrasound irradiation, ZrCl₄ catalyst | 75-95 | 70-82 min | Ethanol | nih.gov |
| Xanthene Derivatives | Ultrasound assisted, Eco-catalyst | Ultrasound irradiation, NH₄H₂PO₄/SiO₂ | 85-94 | 40 min | Water | nih.gov |
| BODIPY Dyes (General) | Water-soluble synthesis | Various, focus on water as medium | Moderate to High | Varies | Water | rsc.org |
| Carborane-BODIPY Dyes | Pd-catalyzed Heck coupling | Pd catalyst | Efficient | Varies | Organic Solvents | icmab.es |
Compound Table:
this compound (CAS 375396-02-4)
this compound reactive (CAS 350496-73-0)
BDY 630-X, SE (CAS 380367-48-6)
Hemicyanine dyes
BODIPY dyes
Xanthene derivatives
Carborane-BODIPY dyes
Bridged hemicyanine
This section provides a comprehensive overview of the sustainable and green chemistry considerations in the synthesis of fluorescent dyes relevant to "this compound," focusing on methodologies and research findings that align with environmentally responsible practices.
Solvent Effects and Environmental Modulation of Fluorescence Properties
The fluorescence properties of this compound, like many organic dyes, are influenced by the surrounding environment, including solvent polarity and pH.
Solvatochromism refers to the change in the absorption or emission spectra of a compound due to a change in solvent polarity. While specific detailed studies on the solvatochromic behavior of "this compound" are not extensively detailed in the provided search results, related red-emitting dyes, such as certain carbon dots (CDs), exhibit this phenomenon rsc.orgacs.org. For these CDs, increased solvent polarity leads to a red-shift in emission wavelength, attributed to changes in the surface electronic structure and reduced energy gaps due to solvation and dipole-induced electronic state changes rsc.orgacs.org. This solvent-dependent fluorescence can be utilized for polarity sensing rsc.orgacs.org. For hemicyanine dyes like Dy-630, which share structural similarities, an increase in solvent polarity can lead to shifts in absorption and emission spectra acs.org. The general principle is that polar solvents can stabilize excited states, influencing the energy levels and thus the observed spectra acs.orgacs.orgmdpi.comresearchgate.net.
The pH sensitivity of this compound itself is not explicitly detailed in the provided snippets. However, other red fluorescent dyes and proteins are known to exhibit pH-dependent fluorescence. For instance, pHrodo, a widely used intracellular pH probe, shows an "off-on" fluorescence response to pH changes, with its sensing mechanism involving charge transfer between chromophores acs.org. Another example is the red fluorescent protein pHRed, which shows a change in fluorescence lifetime with pH, with a half-maximal response around pH 6.9, making it suitable for intracellular pH sensing researchgate.net. BDY 630-X, SE, a related BODIPY dye, is noted to be relatively insensitive to pH changes rndsystems.combio-techne.com. The specific mechanism for pH sensitivity in this compound would depend on the presence of ionizable groups within its molecular structure that can undergo protonation or deprotonation, altering the electronic conjugation and thus the fluorescence properties acs.orgresearchgate.netmdpi.comualberta.ca.
Blinking and Photoblinking Mechanisms at the Single-Molecule Level
Photoblinking, the reversible or irreversible on-off switching of fluorescence intensity, is a common phenomenon in single-molecule studies nih.govresearchgate.net. For organic fluorophores, blinking often arises from the transient population of long-lived dark states, such as the triplet state, which can be efficiently quenched by molecular oxygen nih.gov. The triplet state lifetime is typically microseconds in aqueous solutions, making these transitions invisible unless the quenching is reduced nih.gov. Alternatively, photoblinking can involve photoinduced isomerization or reactions with the surrounding environment nih.govresearchgate.net. For example, Cy5, a related cyanine (B1664457) dye, can react with thiols to enter a dark state with a long lifetime that can spontaneously revert to the emitting state nih.govresearchgate.net. The specific photoblinking behavior of this compound at the single-molecule level would depend on its intrinsic photophysical properties and the experimental conditions, such as the presence of oxygen or reducing agents. Some fluorescent proteins, like mCherry, are noted for rarely being interrupted by photoblinking aip.org.
Interchromophore Interactions and Energy Transfer Dynamics (e.g., FRET)
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where energy is transferred from a donor fluorophore to an acceptor fluorophore without photon emission fsu.eduthermofisher.com. This phenomenon is highly sensitive to the distance between the two molecules, typically in the range of 1-10 nm fsu.eduthermofisher.comista.ac.at. For FRET to occur efficiently, several conditions must be met: close proximity of donor and acceptor, spectral overlap between the donor's emission and the acceptor's absorption, and favorable relative orientation of their transition dipoles fsu.eduthermofisher.com.
This compound, with its emission in the red spectrum, can potentially serve as either a donor or an acceptor in FRET pairs, depending on the chosen partner dye sigmaaldrich.comaxispharm.comeurofinsgenomics.com. For instance, BODIPY 630/650, which shares spectral characteristics with this compound, is known for its use in FRET applications due to its high quantum yield and photostability axispharm.com. Similarly, Dy-630, a hemicyanine dye with similar spectral properties, has been investigated for its potential in single-molecule biophysical applications, including FRET nih.govresearchgate.net. Studies involving fluorescent proteins have also explored FRET, with pairs like mOrange-mCherry being developed for improved red FRET sensors nih.gov. The efficiency of FRET involving this compound would be determined by the specific donor-acceptor pair and the molecular context in which it is used.
Compound Name List:
this compound
BDY 630-X, SE
Dy-630
BODIPY 630/650
pHrodo
pHRed
Cy5
mCherry
mOrange
High-Resolution Fluorescence Microscopy and Quantitative Imaging Techniques
This compound serves as a valuable tool in various high-resolution fluorescence microscopy techniques, enabling researchers to visualize cellular structures and dynamics with unprecedented detail and accuracy. Its suitability for these methods stems from its brightness, photostability, and spectral characteristics that often minimize interference from biological autofluorescence.
Super-Resolution Imaging Modalities (e.g., STED, STORM, PALM, Lattice SIM)
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Lattice Structured Illumination Microscopy (LSM), aim to overcome the diffraction limit of light. This compound, with its favorable photophysical properties, is a strong candidate for these applications. Its relatively narrow emission bandwidth and high quantum yield contribute to the precision required for reconstructing super-resolution images. For instance, dyes with similar spectral profiles to this compound have been shown to achieve spatial resolutions below 25 nm in raw STED images of cells researchgate.net. The photostability of such dyes is crucial, as it allows for the collection of sufficient photons from individual molecules or regions to achieve high localization precision nih.govmicroscopyu.com. Furthermore, the red-shifted emission of this compound is advantageous for STED microscopy, as it can be depleted using near-infrared wavelengths, which are less damaging to biological samples and leave the visible spectrum open for other fluorophores researchgate.netnih.gov.
Quantitative Live-Cell Imaging Approaches
Quantitative live-cell imaging demands fluorophores that maintain their signal intensity over time and allow for accurate measurements of concentration, diffusion, and molecular interactions within living cells. This compound, often described as bright and photostable lumiprobe.comdssimage.com, is well-suited for these applications. Its relatively low sensitivity to pH changes bio-techne.com can also be beneficial for maintaining consistent signal intensity in dynamic cellular environments. Researchers utilize such dyes to track molecular dynamics and cellular processes in real-time, requiring minimal photobleaching to ensure reliable data collection over extended periods biocompare.com. The ability to perform quantitative intensity measurements is critical, and dyes like this compound, when properly utilized, can provide robust signals for such analyses.
Fluorescence Correlation Spectroscopy (FCS) and Single-Molecule Tracking
Fluorescence Correlation Spectroscopy (FCS) and single-molecule tracking are powerful techniques for studying molecular diffusion, binding kinetics, and molecular interactions at the single-molecule level. This compound's properties, including its brightness and potentially long excited-state lifetime abpbio.com, are advantageous for these methods. In FCS, the diffusion time of a fluorescent particle through a defined confocal volume (τD) is analyzed to determine its diffusion coefficient picoquant.com. Dyes that exhibit a significant increase in fluorescence intensity and lifetime upon binding to biomolecules, such as protein conjugates, are particularly useful for tracking molecular interactions and determining diffusion coefficients of labeled molecules researchgate.net. For example, a dye similar to this compound (XAC-BY630) has been used with FCS to quantify ligand-receptor interactions in single living cells, revealing diffusion times for receptor-ligand complexes nih.gov. The accuracy of single-molecule tracking also relies on the number of photons collected per event and the signal-to-noise ratio nih.govmicroscopyu.com.
Multi-color Imaging Strategies and Spectral Unmixing
Multi-color imaging allows for the simultaneous visualization of multiple cellular components or processes. This compound, with its emission in the far-red spectrum, can be effectively integrated into multi-color imaging panels. However, spectral overlap between different fluorophores is a common challenge, often necessitating spectral unmixing techniques to accurately separate signals nih.govresearching.cnleica-microsystems.commicroscopyu.com. Spectral unmixing algorithms mathematically resolve overlapping emission spectra by analyzing the unique spectral fingerprint of each fluorophore, often using reference spectra from single-stained samples leica-microsystems.comfluorofinder.com. The spectral characteristics of this compound, when combined with other fluorophores, can be managed through careful filter selection and advanced unmixing algorithms, enabling multiplexed imaging applications and reducing artifacts like bleed-through nih.govleica-microsystems.com.
Deep-Tissue Imaging and Minimizing Autofluorescence Interference
The far-red and near-infrared regions of the spectrum offer significant advantages for deep-tissue imaging due to reduced scattering and lower autofluorescence from biological tissues biorxiv.orgmdpi.comresearchgate.net. This compound, emitting in the red to far-red range, benefits from these properties. Its longer emission wavelengths allow for greater penetration depth into tissues compared to shorter wavelengths biorxiv.orgresearchgate.net. Furthermore, the inherent autofluorescence of biological samples is typically strongest in the blue-green spectrum and significantly reduced in the red and far-red regions mdpi.comresearchgate.net. This spectral characteristic of this compound helps to improve the signal-to-noise ratio, making it an excellent choice for imaging within thicker biological samples or whole organisms.
Biosensing and Chemo-sensing Probe Development
Fluorescent probes are indispensable tools for developing sensitive and selective biosensors and chemosensors. This compound can serve as a platform for creating such probes, particularly for detecting metal ions and other analytes. The design of fluorescent chemosensors often involves a signaling fluorophore (like this compound) coupled with a recognition moiety that selectively binds to the target analyte mdpi.comacs.orgnih.gov. Upon analyte binding, changes in the fluorophore's electronic structure can lead to detectable alterations in its fluorescence intensity or wavelength, often referred to as "turn-on" or "turn-off" responses mdpi.comacs.org. For example, probes designed with similar red-emitting fluorophores have been developed for the selective detection of metal ions such as Cu2+ and Zn2+, exhibiting enhanced fluorescence or colorimetric changes nih.govfrontiersin.org. The hydrophobic nature of some derivatives of this compound also makes them suitable for staining lipid membranes, which can be relevant for developing sensors targeting lipid-associated processes bio-techne.comabpbio.com.
Compound List:
Ratiometric Fluorescent Probes for Enhanced Signal Reliability
While direct examples of this compound being used as a ratiometric probe in isolation are not extensively detailed in the provided information, its inherent properties make it suitable for such applications when paired with a suitable reference or responsive dye. Dyes such as BDP® 630/650 and BDY 630-X, which are related to this compound, possess a high quantum yield and a relatively long excited-state lifetime vulcanchem.comsigmaaldrich.comuts.edu.aualfa-chemistry.com. These attributes are crucial for fluorescence polarization assays, which can be adapted for ratiometric measurements by monitoring changes in polarization or intensity ratios in response to environmental factors or molecular binding events vulcanchem.comsigmaaldrich.comalfa-chemistry.com. The ability of this compound to exhibit a significant increase in quantum yield and fluorescence lifetime upon conjugation to biomolecules also suggests its potential use in systems where an internal reference or a change in local environment can be quantified through intensity ratios sigmaaldrich.comunivie.ac.at.
Detection of Small Molecules and Ions in Complex Biological Systems
This compound dyes can be employed as labels for detecting specific molecules within complex biological environments. While the dye itself may not directly bind to small molecules or ions, it can be covalently attached to molecules that possess such specific recognition capabilities, such as antibodies, aptamers, or chelating agents. For instance, "this compound reactive" was utilized in research exploring novel fingermark detection methods, which often involve the interaction with biomolecular components present in latent prints uts.edu.au. The general application of fluorescent dyes for tagging molecules facilitates their detection and quantification in various assays, allowing for the visualization and analysis of specific analytes in biological samples alfa-chemistry.com.
Probing Molecular Interactions and Conformational Changes
The photophysical properties of this compound derivatives, particularly their response to their microenvironment, make them valuable tools for studying molecular interactions and conformational changes. Dyes like BDY 630-X and BDP® 630/650 exhibit a high quantum yield and a long excited-state lifetime, rendering them suitable for fluorescence polarization assays vulcanchem.comsigmaaldrich.comuts.edu.aualfa-chemistry.com. These assays are instrumental in detecting binding events between molecules, as changes in the rotational diffusion of the labeled molecule upon binding can be measured as alterations in fluorescence polarization. Furthermore, this compound (Sigma-Aldrich) demonstrates a notable increase in its quantum yield and fluorescence lifetime when conjugated to biomolecules such as proteins and oligomers sigmaaldrich.com. This enhancement, along with potential shifts in absorption spectra, can serve as indicators of molecular interactions or conformational alterations occurring upon conjugation or within a biological context sigmaaldrich.comunivie.ac.at. The dye's sensitivity to viscosity, where quantum yield and lifetime increase with higher viscosity, further underscores its utility in probing local environmental changes related to molecular conformation and interactions univie.ac.at.
Integration into Microfluidic and High-Throughput Screening Platforms
The spectral characteristics and labeling capabilities of this compound make it amenable for integration into microfluidic devices and high-throughput screening (HTS) platforms. Microfluidic systems often require fluorescent labels for sensitive detection and analysis of analytes in low sample volumes uts.edu.au. This compound, with its excitation in the red spectrum, can be advantageous in microfluidic assays by minimizing background interference and allowing for multiplexed detection with other fluorophores. While specific examples of this compound's direct integration into HTS platforms are not explicitly detailed, its properties as a fluorescent label suitable for conjugation to biomolecules position it as a candidate for developing assays in HTS environments where rapid and sensitive detection is paramount.
Flow Cytometry and Cell Sorting Methodologies
Fluorescent dyes are fundamental tools in flow cytometry and cell sorting, enabling the discrimination and analysis of cells based on their fluorescent properties. This compound, with its emission in the red spectrum, is well-suited for these applications. Its excitation by red lasers (e.g., 633 nm, 635-650 nm) aligns with common laser lines used in flow cytometers sigmaaldrich.com. In flow cytometry, dyes that emit in the red region, such as Acridine Orange when it binds to single-stranded DNA, are used to analyze cellular states, including DNA denaturation and chromatin quality mdpi.com. The spectral range of this compound makes it a potential candidate for such analyses or for multiplexed staining panels, allowing for the simultaneous detection of multiple cellular markers or states without spectral overlap with green-emitting fluorophores alfa-chemistry.commdpi.comsigmaaldrich.com.
Applications in Advanced Material Science and Optoelectronics
The inherent fluorescence and tunable properties of this compound dyes lend themselves to applications in advanced material science, including the development of novel optical materials and optoelectronic devices.
Integration into Responsive Polymer Systems and Nanomaterials (e.g., Carbon Dots)
This compound dyes can be incorporated into various polymer systems and nanomaterials to impart or enhance fluorescent properties. For instance, this compound has been used to label bacterial suspensions, demonstrating its utility in biological material labeling univie.ac.at. The dye's hydrophobic nature also makes it suitable for labeling lipid and cell membranes, which are complex biological polymer systems sigmaaldrich.comalfa-chemistry.com. Furthermore, the sensitivity of its fluorescence to environmental factors like viscosity suggests its potential for integration into responsive polymer systems, where changes in the polymer matrix could modulate the dye's emission characteristics, enabling sensing applications univie.ac.at. While specific integration into carbon dots was not detailed in the provided search results, the general principle of incorporating fluorescent organic molecules into nanomaterials for sensing, imaging, or optoelectronic applications is well-established. The dye's spectral properties and potential for functionalization make it a candidate for such advanced material development.
Role in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
Organic Light-Emitting Diodes (OLEDs): Red emitters are essential for achieving deep, saturated red colors required for high-definition displays and vibrant lighting. Materials with emission peaks around 630 nm have been investigated for their potential to deliver specific chromaticity coordinates, contributing to standards like BT.2020 researchgate.net. For instance, deep red phosphorescent emitters with a peak emission wavelength (λmax) around 630 nm have demonstrated promising performance metrics, including high current efficiency (CE) and long operational lifetimes researchgate.net. Furthermore, some red fluorescent materials, such as those based on BODIPY derivatives or donor-acceptor systems, are explored for their photophysical properties, including high photoluminescence quantum yields (PLQY) and narrow emission spectra (low Full Width at Half Maximum - FWHM), which are crucial for color purity rsc.orgsci-hub.semdpi.comresearchgate.net. The development of Thermally Activated Delayed Fluorescence (TADF) emitters in the orange-red spectrum (560-630 nm) is also an active area, aiming to improve efficiency and reduce manufacturing costs through solution processing, though challenges remain in matching the performance of blue-green TADF emitters nih.gov.
Comparative Analysis with Other Red-Emitting Fluorophores for Methodological Superiority
The performance and suitability of red-emitting fluorophores are evaluated based on several key parameters, including emission wavelength, color purity (FWHM), photoluminescence quantum yield (PLQY), external quantum efficiency (EQE) in devices, operational stability, and ease of processing. Emitters around 630 nm are often compared against other red emitters, such as those peaking at longer wavelengths (e.g., 660 nm or deeper red) or those belonging to different classes of materials (e.g., fluorescent vs. phosphorescent vs. TADF).
Color Purity and Wavelength: A critical factor for display applications is color purity, often quantified by the FWHM of the emission spectrum. Emitters with narrower FWHM values produce more saturated colors. For instance, certain fluoride (B91410) phosphors doped with Mn⁴⁺ ions exhibit strong red emission with high color purity around 630 nm, with FWHMs as narrow as 30 nm mdpi.comresearchgate.net. In contrast, some fluorescent materials may have broader emission spectra, impacting color saturation. For example, carbon dots can achieve high color purity in red emission (FWHM of 24 nm) through specific chemical modifications nih.gov. Deep red emitters with peak wavelengths around 660-670 nm are also explored for specific applications, such as phototherapy, where precise wavelength selection is crucial nih.govreddit.com.
Efficiency and Brightness: Efficiency is paramount for both OLEDs and OPVs. In OLEDs, red emitters are compared based on their EQE and current efficiency (CE). For example, a deep red phosphorescent emitter (DRD-II) with a λmax of 630 nm achieved a CE of 59 cd/A researchgate.net. Fluorescent emitters like FVIN have shown stable EQEs of 1.5% in OLEDs, with performance varying based on doping concentration aip.orgarxiv.org. Other advanced emitters, such as TADF materials, aim for higher efficiencies, with some blue-green TADF emitters reaching over 27% EQE, while orange-red TADF emitters in the 560-630 nm range are still under development to match such high performance levels nih.gov.
Stability and Other Properties: Operational stability, often measured by the lifetime (LT95), is vital for commercial viability. The DRD-II emitter, for instance, demonstrated an LT95 exceeding 20,000 hours at a drive current of 10 mA/cm² researchgate.net. Material stability under thermal stress or prolonged operation is a key consideration. For OPVs, material compatibility and charge transport properties are critical. Polymers designed with specific units have shown promise, with some emitting red light and being applicable in both OPVs and OLEDs researchgate.net.
Comparative Performance Summary:
| Emitter Type/Class | Peak Emission (nm) | FWHM (nm) | PLQY (%) | OLED EQE (%) | OLED CE (cd/A) | Key Advantage/Application | Reference |
| Mn⁴⁺-doped Fluoride Phosphors | ~630 | ~30 | High | N/A (Phosphor) | N/A | High color purity, short fluorescence decay time, suitable for LED backlights mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| DRD-II (Phosphorescent Emitter) | 630 | 30 | High | N/A | 59 | High color purity, long operational lifetime (>20,000 h) for deep red OLEDs researchgate.net | researchgate.net |
| FVIN (Starburst Triarylamine) | Deep Red (~620-637) | ~40 | High | ~1.5-2.1 | N/A | Low sensitivity to concentration quenching, stable EQE in OLEDs aip.orgarxiv.org | aip.orgarxiv.org |
| Carbon Dots (Protonated) | 620-680 | 24-70 | High | N/A | N/A | Tunable red emission, high color purity achievable nih.gov | nih.gov |
| Orange-Red TADF Emitters | 560-630 | Varies | Varies | < 27.13 | N/A | Potential for solution processing, though performance lags behind blue-green TADF nih.gov | nih.gov |
| Red LEDs (General) | 620-630 | Varies | N/A | N/A | N/A | High visibility, effective in adverse conditions (fog, dust), used in emergency lighting syronoptics.comultrabrightlightz.com | syronoptics.comultrabrightlightz.com |
| Conjugated Polymers (e.g., BNBP-based) | Red (~670) | Narrow | High | ~0.99 cd/A | 5.4 V (V_on) | Applicable in OSCs and OLEDs, tunable optoelectronic properties researchgate.net | researchgate.net |
Compound List
FVIN (4-di(4′-tert-butylbiphenyl-4-yl)amino-4′-dicyanovinylbenzene)
DCM dye (4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran)
DRD-II (Deep Red Phosphorescent Emitter II)
Carbon Dots (CDs)
GSH/DTT-QDs (Glutathione/Dithiothreitol-Capped Quantum Dots)
BNBP-based conjugated polymers
DCJTB (4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran)
Mn⁴⁺-doped Fluoride Phosphors (e.g., KLiSnF₆:Mn⁴⁺)
Applications in Diverse Academic Disciplines
Biological Imaging and Labeling
As a stable near-infrared fluorescent marker dye, this compound is well-suited for biological imaging applications. Its excitation in the red spectral region aligns with common laser sources used in fluorescence microscopy and flow cytometry sigmaaldrich.complos.org. The ability of its fluorescence intensity and lifetime to increase upon conjugation makes it potentially useful for developing sensitive probes that signal molecular binding events or changes in their microenvironment. The high lipophilicity suggests direct utility in staining lipid bilayers, cellular membranes, or lipid droplets within cells and tissues vulcanchem.com. This could aid in visualizing cellular architecture, tracking membrane dynamics, or studying lipid metabolism.
Molecular Sensing and Assays
The characteristic enhancement of fluorescence upon conjugation can be leveraged in molecular sensing assays. For instance, this compound could be designed as a reporter molecule in assays where its binding to a specific analyte (e.g., a protein, nucleic acid, or small molecule) triggers a conformational change that enhances its fluorescence. This could be applied in biochemical assays, immunoassays, or for detecting specific molecular targets in biological samples. Its red emission also makes it suitable for multiplexing with other fluorophores emitting at different wavelengths, allowing for the simultaneous detection of multiple analytes.
Materials Science and Nanotechnology
The photophysical properties of this compound, such as its stability and tunable fluorescence upon conjugation, may also find applications in materials science. It could be incorporated into nanoparticles or polymer matrices for use as fluorescent tags, sensors, or components in optical devices. Its ability to be excited by readily available red lasers makes it compatible with various imaging and sensing platforms.
Compound Names
Fluorescent Red 630
The information provided in this article is based on publicly available scientific literature and product descriptions. It is intended for research and development purposes only.
Computational and Theoretical Investigations of Fluorescent Red 630
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules, particularly their electronic configurations and how these relate to their optical behavior. These methods provide a theoretical basis for predicting and explaining phenomena such as light absorption and emission.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for determining the ground state electronic structure of many-body systems, in particular atoms, molecules, and condensed phases. For excited-state properties, Time-Dependent Density Functional Theory (TDDFT) is a powerful extension. TDDFT allows for the calculation of excitation energies, which directly correspond to the wavelengths of light a molecule can absorb. Applications of DFT and TDDFT to Fluorescent Red 630 would focus on:
Electronic Ground State: Determining the optimal molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO-LUMO gap). This provides foundational information about the molecule's stability and reactivity.
Excited State Properties: Calculating vertical excitation energies and oscillator strengths. These parameters are critical for predicting the absorption spectrum and understanding the nature of electronic transitions responsible for fluorescence.
Charge Transfer Character: Analyzing the degree of charge transfer within the molecule upon excitation, which can influence photophysical properties such as fluorescence quantum yield and solvatochromism.
A primary goal of quantum chemical calculations, particularly TDDFT, is the accurate prediction of a molecule's absorption and emission spectra. For this compound, these predictions would involve:
Absorption Maxima (): Calculating the lowest-energy electronic transitions that correspond to the wavelengths of maximum light absorption. These calculations provide theoretical values that can be compared with experimental UV-Vis absorption spectra.
Emission Maxima (): While TDDFT is primarily used for absorption, emission spectra can be estimated through various theoretical approaches, often involving calculations of relaxed excited states or using methods that account for fluorescence quantum yield and radiative lifetimes. The Stokes shift, the difference between absorption and emission maxima, is also a key parameter predicted.
Spectral Bandwidth: Theoretical models can also provide insights into the broadening of spectral bands, which is influenced by vibrational and environmental factors.
Illustrative Data Table (Hypothetical):
| Property | Calculated Value | Unit | Method |
| HOMO Energy | -5.50 | eV | DFT |
| LUMO Energy | -2.10 | eV | DFT |
| HOMO-LUMO Gap | 3.40 | eV | DFT |
| (max) | 450 | nm | TDDFT |
| Oscillator Strength | 1.25 | - | TDDFT |
| (max) | 520 | nm | TDDFT |
| Stokes Shift | 70 | nm | - |
Note: The data in this table is illustrative and based on typical outputs from quantum chemical calculations for fluorescent dyes. Actual values for this compound would depend on specific computational parameters and the molecule's precise structure.
Molecular Dynamics Simulations for Environmental Interactions and Conformational Dynamics
Molecular Dynamics (MD) simulations provide a powerful means to study the behavior of molecules in dynamic environments over time. For this compound, MD simulations can elucidate how the molecule interacts with its surroundings (e.g., solvents, biological matrices) and how its three-dimensional structure changes.
Solvent Effects: MD simulations can model the interaction of this compound with various solvent molecules. This helps in understanding how solvent polarity and hydrogen bonding capabilities influence the molecule's electronic structure, absorption/emission wavelengths (solvatochromism), and fluorescence quantum yield.
Conformational Analysis: Many fluorescent molecules can exist in different conformations. MD simulations can map out the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. This is crucial if conformational changes affect the photophysical properties or binding interactions.
Intermolecular Interactions: Simulations can detail how this compound interacts with other molecules, such as proteins or cellular components, which is relevant for applications in bioimaging or sensing.
In Silico Rational Design for Novel this compound Derivatives with Tailored Properties
Leveraging the insights gained from quantum chemical calculations and molecular dynamics, computational methods are instrumental in the rational design of new molecules. For this compound, this involves:
Structure-Property Relationship: Establishing clear correlations between specific structural modifications and changes in photophysical properties (e.g., shifting emission to the red or near-infrared region, increasing quantum yield, enhancing photostability).
Virtual Screening: Designing and computationally evaluating a library of this compound analogues by systematically altering functional groups or the core molecular scaffold. This allows for the identification of promising candidates for synthesis.
Property Optimization: Computational tools can guide modifications to achieve specific targets, such as improving solubility, enhancing fluorescence in particular environments, or tuning spectral characteristics for advanced imaging applications.
Theoretical Frameworks for Understanding Complex Photochemical Processes (e.g., Magnetic Field Effects)
Beyond basic absorption and emission, fluorescent molecules can participate in complex photochemical processes. Theoretical frameworks are essential for understanding these phenomena.
Photophysical Pathways: Theoretical models can describe the various excited-state decay pathways, including fluorescence, intersystem crossing (ISC) to triplet states, and non-radiative decay. Understanding these pathways is key to optimizing fluorescence efficiency.
Magnetic Field Effects (MFE): In some fluorescent systems, external magnetic fields can influence photochemical reaction yields or fluorescence properties. Theoretical frameworks, often based on spin chemistry principles (e.g., radical pair mechanism), can explain how magnetic fields might affect the spin dynamics of excited states or intermediate radical pairs generated during photochemical processes involving this compound. This could involve analyzing spin-orbit coupling and hyperfine interactions.
Photostability Mechanisms: Theoretical calculations can help elucidate the mechanisms of photodegradation, identifying vulnerable parts of the molecule and suggesting structural modifications to improve photostability.
Future Directions and Emerging Research Avenues for Fluorescent Red 630
Development of Next-Generation Fluorescent Red 630 Analogs with Enhanced Performance Characteristics
The development of next-generation analogs of this compound is a key area of research, with a focus on improving its performance for advanced applications. The primary goals are to enhance photostability, increase fluorescence quantum yield, and improve brightness. Current research in the broader field of red fluorescent dyes provides a roadmap for the potential strategies that could be applied to this compound.
One promising approach is the strategic modification of the dye's molecular structure. For instance, creating a more rigid molecular backbone can lead to significant improvements in fluorescence quantum yields. researchgate.net This has been demonstrated with rhodamine derivatives, where a rigidized backbone resulted in superior performance in stimulated emission depletion (STED) microscopy. researchgate.net Computational protein design has also emerged as a powerful tool to optimize the chromophore environment, leading to brighter red fluorescent proteins by enhancing chromophore packing with aliphatic residues to reduce non-radiative decay. rsc.org
Furthermore, the introduction of specific functional groups can be used to fine-tune the photophysical properties of the dye. For example, the development of phosphorylated dyes has shown improved NHS ester stability and high suitability for fluorescence microscopy. researchgate.net These strategies, if applied to the bridged hemicyanine core of this compound, could lead to a new generation of probes with superior performance characteristics.
| Strategy | Potential Enhancement for this compound Analogs | Relevant Research Finding |
| Molecular Rigidization | Increased fluorescence quantum yield and brightness. | Rigidized rhodamine backbone leads to superior performance in STED microscopy. researchgate.net |
| Computational Design | Optimized chromophore packing for reduced non-radiative decay and increased brightness. | Computational design of a dim monomeric RFP resulted in a variant with brightness equivalent to mCherry. rsc.org |
| Functional Group Modification | Improved stability, solubility, and tailored photophysical properties. | Phosphorylated dyes exhibit large fluorescence quantum yields and improved NHS ester stability. researchgate.net |
Exploration of this compound in Novel Multi-Modal and Correlative Research Platforms
The integration of different imaging modalities, known as multi-modal or correlative microscopy, offers a more comprehensive understanding of biological systems by combining data from different techniques. A significant area of development is correlative light and electron microscopy (CLEM), which links the dynamic, functional information from fluorescence microscopy with the high-resolution structural details from electron microscopy. nih.govwiley.com
This compound, with its distinct spectral properties, is a candidate for use in CLEM workflows. The challenge in CLEM is to accurately correlate the fluorescent signal with the electron micrograph. The development of probes that are visible in both imaging modalities is a key area of research. youtube.com While fluorescent proteins like GFP and YFP have shown enhanced blinking properties suitable for in vacuo single-molecule localization microscopy within an integrated scanning electron microscope, the adaptation of small-molecule dyes like this compound for similar applications is an active area of exploration. nih.gov
Future research will likely focus on developing derivatives of this compound that can be readily localized in both light and electron microscopy. This could involve conjugating the dye to electron-dense nanoparticles or developing methods to generate an electron-dense precipitate at the site of the fluorescent signal. The use of fluorospheres as bifunctional fiducials (fluorescent and electron-dense) in CLEM provides a precedent for such approaches. wiley.com
Expansion into Unexplored Analytical and Advanced Imaging Paradigms
The unique spectral properties of this compound make it a promising candidate for a variety of advanced imaging and analytical techniques beyond conventional fluorescence microscopy.
Super-Resolution Microscopy: Techniques such as STED, photoactivated localization microscopy (PALM), and direct stochastic optical reconstruction microscopy (dSTORM) have revolutionized biological imaging by breaking the diffraction limit of light. sigmaaldrich.com These methods rely on fluorophores with specific photophysical properties, such as high photostability and the ability to be photoswitched. While many red-emitting dyes have shown good performance in super-resolution microscopy, the development of this compound analogs specifically optimized for these techniques is a promising avenue. researchgate.netscispace.com This could involve designing derivatives with enhanced photoswitching capabilities or greater photostability under the high laser intensities used in these methods. biotium.com
Flow Cytometry: This high-throughput technique is used for analyzing and sorting cells based on their fluorescent properties. researchgate.netnih.gov Red and far-red fluorescent probes are advantageous in flow cytometry due to reduced autofluorescence from cells at longer wavelengths. elsevierpure.comnih.govnih.gov The development of brighter and more photostable versions of this compound would be beneficial for multiparameter flow cytometry, allowing for better discrimination between cell populations. thermofisher.com
Biosensing: Fluorescent probes are increasingly used to detect and quantify specific ions, molecules, and enzymatic activities within living cells. nih.gov The fluorescence of a dye can be designed to change in response to a specific biological event. The bridged hemicyanine structure of this compound could be modified to create "turn-on" or ratiometric sensors that report on specific biological processes. For example, a far-red fluorescent turn-on probe has been developed for the detection of thiophenols. nih.gov
| Imaging/Analytical Paradigm | Potential Application of this compound | Desired Enhancements |
| Super-Resolution Microscopy | High-resolution imaging of subcellular structures. | Enhanced photostability and photoswitching properties. |
| Flow Cytometry | Multi-parameter cell analysis and sorting. | Increased brightness and photostability. |
| Biosensing | Detection of specific biomolecules or enzymatic activity. | Introduction of recognition moieties for "turn-on" or ratiometric sensing. |
Addressing Current Limitations and Challenges in this compound-Based Methodologies
Despite its potential, the practical application of this compound and its derivatives faces several challenges that are common to many fluorescent dyes.
A primary limitation is photobleaching , the irreversible loss of fluorescence upon prolonged exposure to excitation light. wikipedia.orgmicroscopyu.com This is a significant issue in long-term imaging experiments and super-resolution microscopy. nih.gov The photobleaching mechanism often involves the transition of the fluorophore to a long-lived triplet state, where it can react with molecular oxygen to generate reactive oxygen species that damage the dye. researchgate.net
Another challenge is the relatively low fluorescence quantum yield of this compound in aqueous environments. While the quantum yield increases upon conjugation to a target molecule, further improvements would enhance its sensitivity and utility in applications where the signal is weak.
Cell permeability and off-target binding are also critical considerations for live-cell imaging. nih.gov Dyes need to efficiently cross the cell membrane to reach their intracellular targets without accumulating in non-specific locations, which can lead to high background signals.
Future research will need to address these limitations through rational design of new this compound analogs with improved photostability, higher intrinsic quantum yields in aqueous media, and better cell permeability.
Potential for Fundamental Photochemical Discovery and Mechanistic Elucidation
Beyond its applications in bio-imaging, this compound can serve as a valuable tool for fundamental photochemical research. The study of its photophysical properties can provide insights into the complex processes that govern fluorescence, intersystem crossing, and photobleaching. nih.govrsc.org
Techniques like fluorescence correlation spectroscopy (FCS) can be employed to investigate the photobleaching mechanisms of dyes like this compound in detail. researchgate.net FCS allows for the measurement of not only the photobleaching rate but also the formation and decay rates of the triplet state, which is central to many photobleaching pathways. researchgate.net
By systematically modifying the structure of this compound and studying the resulting changes in its photophysical properties, researchers can gain a deeper understanding of the structure-property relationships in fluorescent dyes. researchgate.net This knowledge is crucial for the rational design of new and improved fluorophores with tailored characteristics for specific applications. The investigation of phenomena such as photo-induced electron transfer (a-PeT and d-PeT) and spirocyclization in the context of the this compound scaffold could lead to the development of novel fluorescence modulation mechanisms for advanced biosensors. nih.gov
Conclusion
Synthesis of Key Academic Contributions and Research Progress of Fluorescent Red 630
The development and application of fluorophores emitting around 630 nm, broadly categorized under "this compound," represent a significant advancement in optical detection technologies. Academic contributions have focused on synthesizing novel dye structures, particularly BODIPY and hemicyanine derivatives, with enhanced photophysical properties such as increased brightness, photostability, and tunable spectral characteristics. Research has progressed from fundamental characterization of these dyes to their sophisticated application in live-cell imaging, super-resolution microscopy, and the development of biosensors. The ability to precisely label cellular components and track dynamic processes with minimal interference has been a hallmark of this progress.
Reiteration of its Foundational Role in Advancing Scientific Methodologies
Fluorophores in the "this compound" range have become foundational tools for advancing scientific methodologies. Their utility in overcoming the limitations of shorter-wavelength fluorophores—namely, autofluorescence and shallow tissue penetration—has enabled deeper and clearer visualization in complex biological systems. This has directly benefited techniques such as intravital microscopy, in vivo imaging, and high-content screening. Furthermore, their suitability for multi-color experiments, allowing for the simultaneous detection of multiple biological targets, has significantly enhanced the complexity and depth of information researchers can gather, thereby refining experimental designs and analytical approaches.
Concluding Perspectives on the Trajectory and Impact of this compound Research
The trajectory of research into "this compound" compounds points towards an increasing demand for fluorophores with even greater photostability, brighter signals, and tailored functionalities for specific biological environments. Future developments are likely to focus on creating water-soluble, low-toxicity dyes with improved targeting capabilities and responsiveness to specific cellular stimuli. The impact of these fluorophores on scientific discovery is profound, enabling breakthroughs in understanding cellular mechanisms, disease progression, and the development of novel diagnostic and therapeutic strategies. As microscopy and imaging technologies continue to evolve, the role of precisely engineered red fluorescent dyes will undoubtedly expand, driving further innovation across the life sciences.
Compound List
BDY 630-X, SE
BDP 630/650
Dy-630
Acid Fuchsin
abberior LIVE RED
BODIPY
Hemicyanine
Carbon Dots (CDs)
Q & A
Q. What structural features of Fluorescent Red 630 contribute to its emission wavelength beyond 630 nm?
this compound achieves its red-shifted emission (≥630 nm) through specific molecular interactions. Computational design identified three key interactions:
- H-bond stabilization of the excited-state acylimine oxygen.
- Hydrophobic packing around the phenolate moiety to destabilize the ground state.
- π-stacking interactions to stabilize the excited state. These features were validated via crystal structures of mutants like mRojoA and mRouge, confirming the predicted interactions .
| Mutant | Emission Wavelength (nm) | Key Structural Modification |
|---|---|---|
| mCherry | 610 | Baseline (wild-type) |
| mRojoA | 630 | Enhanced H-bonding |
| mRouge | 636 | Optimized π-stacking |
Q. What methodologies are recommended for assessing the quantum yield of this compound in different solvent environments?
Use comparative spectrophotometry with standardized reference dyes (e.g., Rhodamine B). Key steps:
- Measure absorbance and fluorescence spectra under controlled pH and temperature.
- Calculate quantum yield using the integrated fluorescence intensity ratio method.
- Validate solvent compatibility by testing in buffers with varying ionic strength and polarity. Ensure reproducibility by repeating measurements across ≥3 independent trials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in photostability measurements of this compound across experimental setups?
Discrepancies often arise from:
- Illumination intensity variations : Standardize light sources using radiometric calibration.
- Environmental factors : Control oxygen levels (e.g., anaerobic chambers) and temperature (±1°C).
- Data normalization : Express photostability as half-life (t₁/₂) under identical irradiance (e.g., 1 kW/m²). Cross-validate results using single-molecule imaging to isolate bleaching kinetics from ensemble effects .
Q. What computational strategies are most effective for further red-shifting this compound without compromising fluorescence intensity?
A hybrid approach combining:
- In silico mutagenesis : Use Rosetta or FoldX to predict mutations stabilizing the excited state.
- Focused library screening : Prioritize residues near the chromophore (e.g., positions 65–67 in mCherry) for saturation mutagenesis.
- Excited-state dynamics modeling : Apply TD-DFT (time-dependent density functional theory) to simulate electronic transitions. This method reduced screening to ~5,000 clones (vs. traditional directed evolution requiring >10⁶ clones) while achieving 20–26 nm red-shifts .
Q. How do researchers address conflicting reports on the pH sensitivity of this compound in live-cell imaging?
- Standardize calibration : Use pH-insensitive reference dyes (e.g., mApple) for ratiometric measurements.
- Control intracellular environments : Use ionophores (e.g., nigericin) to clamp cytoplasmic pH.
- Validate with cryo-FRET : Resolve pH-dependent conformational changes at near-atomic resolution. Document all protocols in line with journal guidelines for reproducibility (e.g., detailed solvent compositions and imaging parameters) .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to quantify systematic errors in spectral measurements.
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .
- Ethical Reporting : Disclose computational parameters (e.g., force fields, convergence thresholds) and raw data deposition practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
